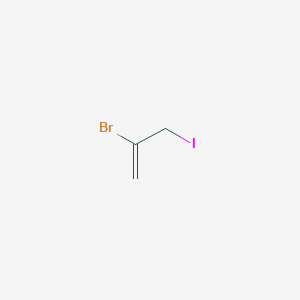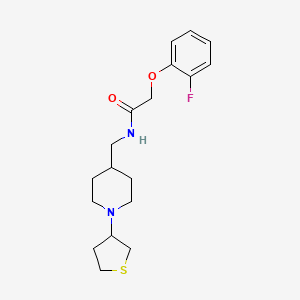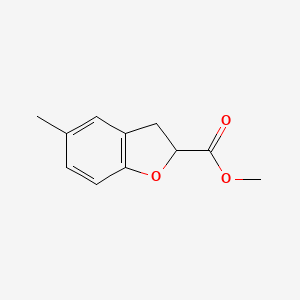![molecular formula C17H17ClN4O2S2 B2630659 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 667912-73-4](/img/structure/B2630659.png)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule. It contains a thiazolo[2,3-c][1,2,4]triazol ring, which is a heterocyclic compound . The compound also has a tetrahydrofuran ring, which is a common motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . These reactions are typically facilitated by catalysts, such as vanadium oxide loaded on fluorapatite . The reaction involves the fusion of substrates like 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings . The thiazolo[2,3-c][1,2,4]triazol ring is a key structural feature . The compound also contains a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The compound, due to its complex structure, can participate in a variety of chemical reactions . The presence of multiple reactive sites, such as the thiazolo and triazol rings, allows for a wide range of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . These properties could include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound is part of a broader class of thiazole derivatives that have been synthesized and evaluated for their potential anticancer activity. For instance, a study on thiazole derivatives revealed their synthesis and investigation for antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line, demonstrating selective cytotoxicity and apoptosis induction capabilities. These findings highlight the compound's relevance in the design of new anticancer agents (Evren et al., 2019).
Antimicrobial Effects
Another critical area of application is in antimicrobial research, where similar thiazole derivatives have been synthesized and tested against various foodborne Gram-positive and Gram-negative bacteria, as well as Candida species and filamentous fungi. The results indicated considerable antimicrobial effects, suggesting that compounds within this chemical family could be developed into new antimicrobial agents (Cankilic & Yurttaş, 2017).
Structural Characterization
The structural characterization of these compounds, including the one , is crucial for understanding their biological activity. Studies involving crystallography and molecular interactions have provided insights into the molecular conformation and potential binding modes of these compounds, which is vital for their optimization as therapeutic agents (Saravanan et al., 2016).
Anticancer Properties
Research into thiazole and triazole derivatives has also focused on their anticancer properties. Syntheses of compounds with varying substituents have led to the identification of molecules with significant activity against a range of cancer cell lines. These studies provide a basis for the further development of thiazole and triazole compounds as anticancer agents, highlighting the potential of compounds like 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide in oncology (Lesyk et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h3-6,9,13H,1-2,7-8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJDMCSXUAPYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)

![4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630588.png)

![Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine](/img/structure/B2630591.png)
![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)